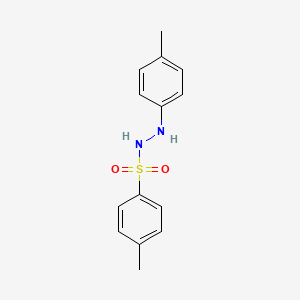
2-(4-undecylcyclohexyl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-undecylcyclohexyl)acetic Acid is a chemical compound with the molecular formula C19H36O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-(4-undecylcyclohexyl)acetic Acid consists of a cyclohexyl ring attached to an undecyl chain and an acetic acid group . The molecular weight of this compound is 296.49 .Physical And Chemical Properties Analysis
2-(4-undecylcyclohexyl)acetic Acid is a solid substance . It has a molecular weight of 296.49 and a molecular formula of C19H36O2 .Aplicaciones Científicas De Investigación
1. Catalysis and Organic Synthesis
Protic ionic liquids (PILs) utilizing cyclohexyl derivatives have been employed to catalyze Michael addition reactions, demonstrating enhanced reaction rates and selectivity compared to traditional organic bases and NaOH. These advancements suggest potential applications in developing greener, more efficient catalytic processes in organic synthesis (Ara et al., 2020).
2. Antioxidant and Biological Activity
Research on Schiff base ligands derived from amino acids, including cyclohexyl derivatives, has shown that these compounds can exhibit significant antioxidant properties and selectively inhibit xanthine oxidase, an enzyme involved in oxidative stress. This suggests their potential for therapeutic applications in diseases related to oxidative damage (Ikram et al., 2015).
3. Drug Delivery Systems
The development of polyketal microparticles incorporating cyclohexane derivatives for the delivery of therapeutic proteins, such as superoxide dismutase (SOD), highlights the potential of these materials in enhancing the intracellular delivery and therapeutic efficacy of biologically active proteins (Lee et al., 2007).
4. Material Science and Nanotechnology
Cyclohexylacetic acid derivatives have been isolated from natural sources and characterized, revealing unique structural properties that could be useful in the development of new materials with specific optical, electronic, or chemical functionalities (Shen et al., 2013).
5. Environmental Science and Sustainability
Research on the electrocatalytic generation of dihydrogen from weak acids, including acetic acid, with diiron hydrogenase mimics, offers insights into sustainable methods for hydrogen production, potentially reducing dependence on fossil fuels and contributing to clean energy technologies (Felton et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-undecylcyclohexyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)16-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDBURWIZAKBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCC(CC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-undecylcyclohexyl)acetic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2741468.png)

![(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide](/img/structure/B2741471.png)
![7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2741473.png)



![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2741477.png)
![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)

![4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2741481.png)